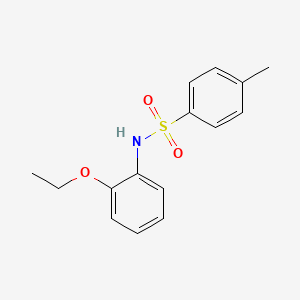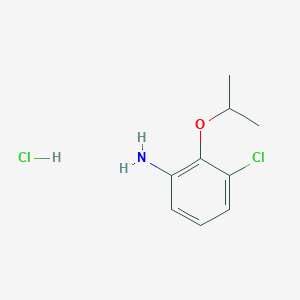
N-(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
Descripción general
Descripción
N-(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitrobenzyl group attached to a tetrahydronaphthalenamine structure, with a hydrobromide salt form. Its unique structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.
Mecanismo De Acción
Target of Action
2-nitrobenzyl compounds are known to be used as photoremovable protecting groups , suggesting that their targets could be various depending on the specific application.
Mode of Action
The compound’s mode of action involves a photochemical reaction. Upon irradiation, the 2-nitrobenzyl group undergoes an intramolecular 1,5-H shift, yielding aci-nitro protomers as primary photoproducts . These aci-nitro intermediates have two competing paths of reaction. They can either undergo cyclization to form benzisoxazolidine intermediates or form nitroso hydrates via proton transfer . The balance between these two paths depends on the reaction medium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its photoreactivity. The primary aci-nitro photoproducts formed upon irradiation can react via two paths: cyclization to benzisoxazolidine intermediates or formation of nitroso hydrates via proton transfer . These reactions can affect various biochemical pathways depending on the specific targets of the compound.
Result of Action
The result of the compound’s action is the release of the protected agent from the 2-nitrobenzyl group upon irradiation . This release occurs through the breakdown of the aci-nitro intermediate, which is the rate-limiting step for the release of the protected agent .
Action Environment
The action of N-(2-nitrobenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is influenced by environmental factors such as the reaction medium . The balance between the two reaction paths of the aci-nitro intermediate (cyclization to benzisoxazolidine intermediates or formation of nitroso hydrates via proton transfer) depends strongly on the reaction medium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide typically involves the following steps:
Nitration of Benzyl Compounds: The initial step involves the nitration of benzyl compounds to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Formation of Tetrahydronaphthalenamine: The next step involves the formation of the tetrahydronaphthalenamine structure through cyclization reactions.
Hydrobromide Salt Formation: Finally, the hydrobromide salt is formed by reacting the amine with hydrobromic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzyl group can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving photochemical reactions due to its nitrobenzyl group.
Biology:
- Investigated for its potential use in photolabile protecting groups in biochemical studies.
- Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
- Investigated for its ability to interact with specific molecular targets in the body.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Employed in the development of new materials with specific properties.
Comparación Con Compuestos Similares
- N-(2-Nitrobenzyl)cyclohexanamine hydrobromide
- N-(2-Nitrobenzyl)cycloheptanamine hydrobromide
Comparison:
- Structural Differences: While these compounds share the nitrobenzyl group, they differ in the cyclic amine structure. N-(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide has a tetrahydronaphthalenamine structure, whereas the others have cyclohexanamine or cycloheptanamine structures.
- Reactivity: The differences in the cyclic structures can influence the reactivity and the types of reactions they undergo.
- Applications: The unique structure of this compound may make it more suitable for specific applications, such as in photochemical studies or as a biochemical probe.
Propiedades
IUPAC Name |
N-[(2-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.BrH/c20-19(21)17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16;/h1-4,6-7,9,11,16,18H,5,8,10,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCRCRXICOVPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CC=CC=C3[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609399-98-5 | |
| Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol](/img/structure/B3244032.png)

![N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B3244047.png)
amine hydrobromide](/img/structure/B3244062.png)


